Dimethyl 4,4'-dithiobis(3-nitrobenzoate)
Overview
Description
Dimethyl 4,4’-dithiobis(3-nitrobenzoate) is an organic compound with the molecular formula C16H12N2O8S2 It is characterized by the presence of two nitrobenzoate groups connected via a disulfide bond
Preparation Methods
Synthetic Routes and Reaction Conditions
Dimethyl 4,4’-dithiobis(3-nitrobenzoate) can be synthesized through the esterification of 4,4’-dithiobis(3-nitrobenzoic acid) with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically involves refluxing the reactants under an inert atmosphere to prevent oxidation.
Industrial Production Methods
Industrial production of Dimethyl 4,4’-dithiobis(3-nitrobenzoate) follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The product is then purified through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
Dimethyl 4,4’-dithiobis(3-nitrobenzoate) undergoes various chemical reactions, including:
Oxidation: The disulfide bond can be oxidized to form sulfonic acids.
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The ester groups can undergo nucleophilic substitution reactions with nucleophiles such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents under acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst or other reducing agents like sodium borohydride.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Sulfonic acids.
Reduction: Amines.
Substitution: Corresponding substituted esters or amides.
Scientific Research Applications
Dimethyl 4,4’-dithiobis(3-nitrobenzoate) has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in the study of disulfide bond formation and cleavage in proteins.
Medicine: Investigated for its potential use in drug development, particularly in the design of prodrugs that release active compounds upon reduction.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of Dimethyl 4,4’-dithiobis(3-nitrobenzoate) involves the cleavage of the disulfide bond under reducing conditions, leading to the formation of two molecules of 3-nitrobenzoic acid. This reaction is facilitated by reducing agents such as thiols or dithiothreitol. The nitro groups can also undergo reduction to form amines, which can participate in further chemical reactions.
Comparison with Similar Compounds
Similar Compounds
- Dimethyl 4,4’-dithiobis(2-nitrobenzoate)
- Dimethyl 4,4’-dithiobis(4-nitrobenzoate)
- Dimethyl 4,4’-dithiobis(3-chlorobenzoate)
Uniqueness
Dimethyl 4,4’-dithiobis(3-nitrobenzoate) is unique due to the specific positioning of the nitro groups on the benzene ring, which influences its reactivity and the types of reactions it can undergo. The presence of the disulfide bond also adds to its distinct chemical properties, making it a valuable compound in various research applications.
Properties
IUPAC Name |
methyl 4-[(4-methoxycarbonyl-2-nitrophenyl)disulfanyl]-3-nitrobenzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2O8S2/c1-25-15(19)9-3-5-13(11(7-9)17(21)22)27-28-14-6-4-10(16(20)26-2)8-12(14)18(23)24/h3-8H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UYYXQLZKGJWXIQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)SSC2=C(C=C(C=C2)C(=O)OC)[N+](=O)[O-])[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2O8S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90188841 | |
Record name | Dimethyl 4,4'-dithiobis(3-nitrobenzoate) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90188841 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
424.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
35350-37-9 | |
Record name | Dimethyl 4,4'-dithiobis(3-nitrobenzoate) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035350379 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC158411 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=158411 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Dimethyl 4,4'-dithiobis(3-nitrobenzoate) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90188841 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Dimethyl 4,4'-dithiobis(3-nitrobenzoate) | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y22X4RGQ55 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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